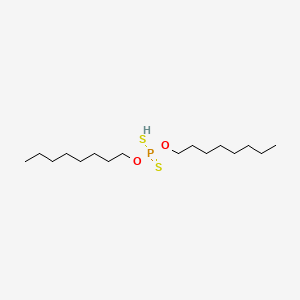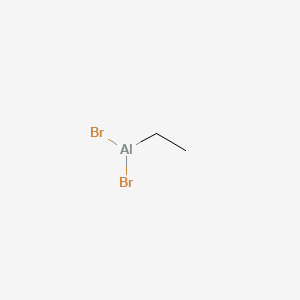
Dibromoethylaluminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibromoethylaluminium is an organoaluminium compound with the chemical formula C₂H₅AlBr₂. It is a colorless liquid that is primarily used in organic synthesis and as a reagent in various chemical reactions. The compound is known for its reactivity and is often utilized in the preparation of other organoaluminium compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibromoethylaluminium can be synthesized through the reaction of ethylaluminium sesquibromide with ethylene. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:
C2H5Al2Br3+C2H4→2C2H5AlBr2
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where precise control of temperature and pressure is maintained. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Dibromoethylaluminium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced to form ethylaluminium compounds.
Substitution: this compound can participate in substitution reactions where the bromine atoms are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as lithium aluminium hydride are often used.
Substitution: Halogen exchange reactions can be carried out using halide salts.
Major Products Formed
Oxidation: Oxidation of this compound can lead to the formation of ethylaluminium oxide.
Reduction: Reduction typically yields ethylaluminium compounds.
Substitution: Substitution reactions can produce a variety of organoaluminium compounds depending on the substituents used.
Applications De Recherche Scientifique
Dibromoethylaluminium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential use in biological systems, although its applications are limited due to its reactivity.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the synthesis of pharmaceuticals.
Industry: this compound is used in the production of other organoaluminium compounds, which are important in various industrial processes.
Mécanisme D'action
The mechanism of action of dibromoethylaluminium involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property makes it highly reactive and useful in catalyzing various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylaluminium bromide (C₄H₁₀AlBr): Similar in structure but with different reactivity.
Ethylaluminium sesquibromide (C₄H₁₀Al₂Br₃): Used as a precursor in the synthesis of dibromoethylaluminium.
Triethylaluminium (C₆H₁₅Al): Another organoaluminium compound with different applications.
Uniqueness
This compound is unique due to its specific reactivity and the presence of two bromine atoms, which make it particularly useful in substitution reactions. Its ability to act as a Lewis acid also sets it apart from other similar compounds.
Propriétés
Numéro CAS |
2386-62-1 |
|---|---|
Formule moléculaire |
C2H5AlBr2 |
Poids moléculaire |
215.85 g/mol |
Nom IUPAC |
dibromo(ethyl)alumane |
InChI |
InChI=1S/C2H5.Al.2BrH/c1-2;;;/h1H2,2H3;;2*1H/q;+2;;/p-2 |
Clé InChI |
JFICPAADTOQAMU-UHFFFAOYSA-L |
SMILES canonique |
CC[Al](Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


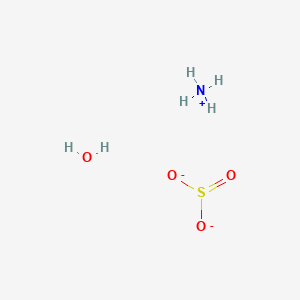
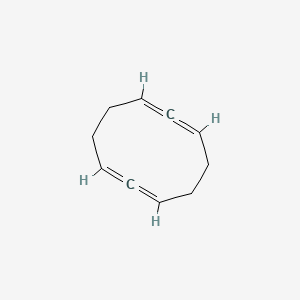
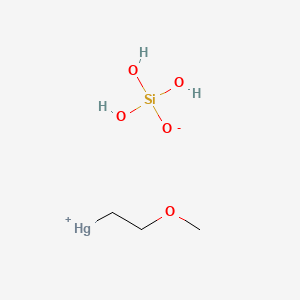

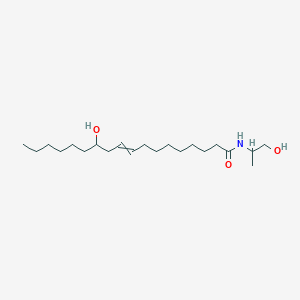
![(5-Methyl-3-phenyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]-methanone](/img/structure/B13745402.png)
![ethyl 4-[[2,4-diamino-6-[5-[2-chloroethyl(ethyl)amino]pentylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B13745404.png)

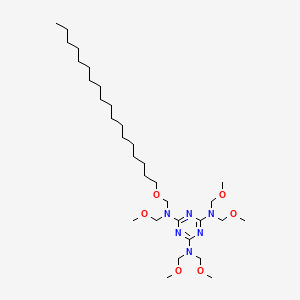

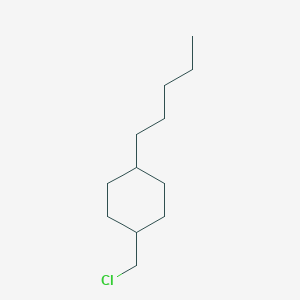
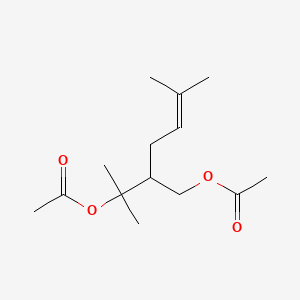
![3-[(3R,5S)-3,5-Dimethylpiperazin-1-YL]propan-1-OL](/img/structure/B13745441.png)
